N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide
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Overview
Description
Preparation Methods
FMK 9a can be synthesized through various synthetic routes. One common method involves the reaction of a fluoromethyl ketone with a suitable amine to form the desired product. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
FMK 9a undergoes several types of chemical reactions, including:
Oxidation: FMK 9a can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms of FMK 9a.
Substitution: FMK 9a can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
FMK 9a has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the autophagy pathway and the role of ATG4B in autophagosome formation.
Biology: Employed in cellular studies to investigate the effects of ATG4B inhibition on autophagy and related cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated autophagy, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of autophagy-related assays and screening platforms for drug discovery.
Mechanism of Action
FMK 9a exerts its effects by forming an irreversible covalent bond with the thiol group of cysteine 74 located at the catalytic site of ATG4B. This covalent modification inactivates the proteolytic activity of ATG4B, thereby inhibiting the cleavage of ATG8 family proteins and disrupting the autophagy pathway. The molecular targets and pathways involved include the ATG4B enzyme and the autophagy-related proteins it interacts with .
Comparison with Similar Compounds
FMK 9a is unique in its high specificity and potency as an ATG4B inhibitor. Similar compounds include:
Ebselen: Another ATG4B inhibitor with different covalent reaction principles and structural properties.
Peptidyl mono-fluoromethyl ketones: A class of compounds that also inhibit proteases but with varying degrees of specificity and reactivity. FMK 9a stands out due to its ability to induce autophagy independently of its enzyme inhibition, suggesting it plays multiple roles in the autophagy process.
Properties
IUPAC Name |
N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVOHHPQIAPYHG-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.